6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound characterized by its unique bicyclic structure that integrates a pyrrole ring and a pyridine ring. Its molecular formula is , and it is classified under pyrrolo[2,3-b]pyridine derivatives. This compound is notable for its potential applications in medicinal chemistry and materials science due to its reactivity and biological activity.
The synthesis of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. A common method includes the bromination of 4-iodo-1H-pyrrolo[2,3-b]pyridine using bromine in a suitable solvent such as dichloromethane. The process is carried out under controlled conditions to ensure selective bromination at the desired position, which is crucial for achieving high yields and purity of the product.
The reaction conditions often require careful monitoring of temperature and time to prevent over-bromination or formation of by-products. The use of catalysts or specific solvents can enhance the reaction efficiency. For instance, the reaction may be conducted at low temperatures to minimize side reactions, followed by purification techniques such as recrystallization or chromatography to isolate the final compound.
The molecular structure of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system consisting of a pyrrole and a pyridine ring. The presence of bromine and iodine substituents at specific positions influences the compound's reactivity and interaction with biological targets.
These structural characteristics contribute to its distinctive chemical behavior and potential applications in various fields .
6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is involved in several types of chemical reactions:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and the presence of catalysts. For example, using palladium catalysts in cross-coupling reactions can significantly enhance yields.
The mechanism of action for 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine varies based on its application. In medicinal chemistry, it may act as an inhibitor for specific enzymes or receptors by binding to their active sites. This binding can block enzyme activity or receptor signaling pathways, which is particularly relevant in cancer therapy where targeting specific growth factor receptors (such as fibroblast growth factor receptors) can inhibit tumor growth .
6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is typically a solid at room temperature with moderate solubility in organic solvents like dichloromethane and chloroform.
The compound exhibits notable stability under standard laboratory conditions but may undergo decomposition upon exposure to strong acids or bases. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry.
Relevant data includes:
These properties are essential for determining appropriate handling procedures and potential applications in research settings .
6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine has several significant scientific applications:
Regioselective halogenation of the electron-rich pyrrolo[2,3-b]pyridine scaffold is critical for accessing 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine. The C3 position exhibits heightened nucleophilicity due to the electron-donating pyrrole nitrogen, directing electrophilic halogenation. Modern strategies leverage directing groups and tailored reagents to overcome positional challenges. For instance, N-acetylacetamide groups on proximal pyrimidine rings enhance C3 selectivity by modulating electron density, enabling bromination with N-bromosuccinimide (NBS) in acetonitrile at 35°C (50–95% yields) [2]. Alternatively, hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (PIDA) facilitate aqueous-phase iodination at ambient temperatures using potassium halides as benign halogen sources. This method achieves 87% yield for C3-iodinated products with broad functional group tolerance (–OMe, –Cl, pyridyl substituents) [4].
Table 1: Comparative Halogenation Methods for Pyrrolopyridine Derivatives
Substrate | Reagent System | Position | Yield (%) | Key Advantage |
---|---|---|---|---|
N-Acetyl-7-aminopyrazolo[1,5-a]pyrimidine | NBS/CH₃CN, 35°C | C3 | 50–95 | Acetamide-directed regiocontrol |
7-Phenylpyrazolo[1,5-a]pyrimidine | PIDA/KI/H₂O, rt | C3 | 87 | Ambient conditions, water solvent |
Pyrazolo[1,5-a]pyrimidine | PIDA/KBr/H₂O, rt | C3 | 88 | Bromination under green conditions |
Notably, the C4 position requires alternative approaches due to its lower electron density. Sequential halogenation—bromination first, followed by directed ortho-metalation or halogen-exchange reactions—proves effective for installing iodine at C4 [2] [4].
The divergent reactivity of bromo (C6) and iodo (C4) substituents in 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine enables sequential cross-coupling reactions. Iodine undergoes preferential oxidative addition due to lower bond dissociation energy, allowing chemoselective modifications at C4 while preserving the C–Br bond. Key methodologies include:
Table 2: Cross-Coupling Reactions at C4–I Position
Reaction Type | Conditions | Product Class | Typical Yield (%) |
---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | 4-Aryl derivatives | 75–92 |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | 4-Alkynyl derivatives | 70–88 |
Buchwald–Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene, 100°C | 4-Amino derivatives | 65–90 |
Solid-phase synthesis revolutionizes library generation by anchoring pyrrolopyridine scaffolds to resins (e.g., Wang resin), permitting iterative C4–I couplings followed by cleavage/deprotection. This approach minimizes purification and accelerates access to >10³ analogs for drug screening [6] [10].
The N1-H proton in pyrrolo[2,3-b]pyridines poses challenges during halogenation or coupling, necessitating protection to prevent side reactions. Carbamates offer ideal orthogonal protection:
For C-halogenations, silicon-based groups (e.g., tert-butyldimethylsilyl) protect hydroxyls, while acetals shield aldehydes during electrophilic bromination [3] [8]. Post-functionalization deprotection occurs under mild fluoride (TBAF) or acidic conditions, ensuring scaffold integrity.
Solid-phase synthesis enables rapid assembly of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine derivatives via combinatorial chemistry. Key advancements include:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Purity | >90% (automated washing) | 60–85% (requires chromatography) |
Scalability | Milligram to gram (modular reactors) | Limited by purification |
Diversification Steps | 3–5 cycles (e.g., coupling, halogenation) | 1–2 steps (purification bottlenecks) |
Typical Library Size | 10³–10⁵ compounds | 10²–10³ compounds |
This methodology streamlines the synthesis of sp³-rich fragments for drug discovery, exemplified by DNA-encoded libraries of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine analogs screened against kinase targets [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: